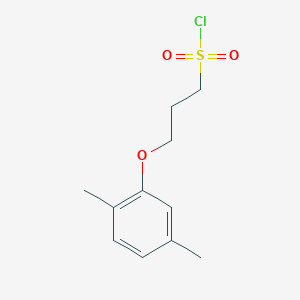
3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride
説明
3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C11H15ClO3S and its molecular weight is 262.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its sulfonyl group, which is known to enhance reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₃ClO₂S
- Molecular Weight : 250.74 g/mol
The compound features a propane backbone substituted with a sulfonyl chloride group and a 2,5-dimethylphenoxy moiety, contributing to its unique properties.
The biological activity of sulfonyl chlorides, including this compound, often involves their ability to act as electrophiles. They can react with nucleophiles in biological systems, leading to the formation of sulfonamide derivatives or other functional groups that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : Sulfonyl chlorides can inhibit various enzymes by covalently modifying active site residues.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Biological Activities
Research indicates that this compound may possess several biological activities:
Antimicrobial Properties
Studies have shown that related compounds exhibit significant antimicrobial effects against a range of pathogens. The presence of the sulfonyl group enhances the interaction with microbial targets, potentially leading to cell death or growth inhibition.
Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Anticancer Potential
Research into similar sulfonyl-containing compounds has revealed potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area for further exploration .
Case Studies and Research Findings
A review of recent literature highlights several studies related to the biological activity of sulfonyl chlorides:
- Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria.
- Results indicated that compounds similar to this compound showed promising inhibition zones against Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Another related sulfonamide | 18 | Escherichia coli |
-
Anti-inflammatory Research :
- A study explored the effects of various sulfonamide derivatives on cytokine production in vitro.
- The results indicated a significant reduction in TNF-alpha production when treated with these compounds.
-
Anticancer Evaluation :
- Research on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines.
- The mechanism involved caspase activation and mitochondrial membrane potential disruption.
特性
IUPAC Name |
3-(2,5-dimethylphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-9-4-5-10(2)11(8-9)15-6-3-7-16(12,13)14/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXAMTFWQFVYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















